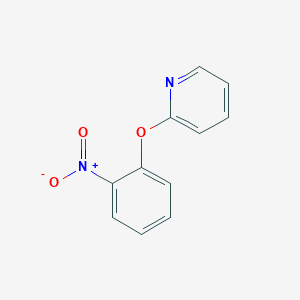

2-(2-Nitrophenoxy)pyridine

Description

Contextualization within Pyridine (B92270) and Phenoxy Ether Chemistry

2-(2-Nitrophenoxy)pyridine is a derivative of both pyridine and phenoxy ether. Pyridine, a heterocyclic aromatic organic compound, is a fundamental unit in many natural products, including vitamins and alkaloids, and is a common scaffold in pharmaceuticals and agrochemicals. mdpi.com Its derivatives are known for a wide range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comontosight.aiontosight.ai

Phenoxy ethers, also known as aromatic ethers, are characterized by an oxygen atom connecting a phenyl group to another organic substituent. wikipedia.org This functional group is prevalent in many approved small-molecule drugs and natural products. acs.org The phenoxy moiety is often considered a "privileged scaffold" in medicinal chemistry due to its crucial role in biological activity, frequently contributing to target binding and selectivity. nih.gov The synthesis of diaryl ethers, a subclass of phenoxy ethers to which this compound belongs, has been a significant area of research, with methods like the Ullmann condensation being a classic approach. rsc.orgjst.go.jpwikipedia.org

The combination of these two structural motifs in this compound results in a molecule with a distinct set of properties. The pyridine ring can act as a hydrogen bond acceptor and a ligand for metal catalysts, while the phenoxy ether linkage provides a degree of conformational flexibility.

Significance of Nitrophenyl and Phenoxy Moieties in Molecular Design

The nitrophenyl and phenoxy moieties within this compound each contribute significantly to its chemical character and reactivity, making it a valuable tool in molecular design.

The nitrophenyl group is a key functional group in organic chemistry, primarily due to the strong electron-withdrawing nature of the nitro group (-NO2). ontosight.aiwikipedia.org This property makes the attached phenyl ring more susceptible to nucleophilic aromatic substitution (SNA_r) reactions. wikipedia.orgorganic-chemistry.org The nitro group can also be readily reduced to an amino group (-NH2), providing a synthetic handle for further molecular elaboration. wikipedia.org Furthermore, nitroaromatic compounds are important intermediates in the synthesis of various industrial chemicals, pharmaceuticals, and dyes. fiveable.meontosight.ai

The phenoxy moiety is a versatile component in the design of new molecules. nih.gov As part of a diaryl ether structure, it can act as a flexible linker between two aromatic systems. In medicinal chemistry, the terminal phenoxy group is a common feature in many drugs, where it can participate in crucial interactions with biological targets, such as hydrogen bonding and π-π stacking. nih.gov Phenol (B47542) ethers are often used in pharmaceutical design as hydrogen-bond acceptors that are not hydrogen-bond donors, which can be advantageous for oral medications. wikipedia.org

The strategic placement of the nitro group at the ortho position of the phenoxy ring in this compound influences the electronic properties and steric environment of the ether linkage, which can in turn affect its reactivity and potential applications.

Research Landscape and Emerging Academic Directions for the Chemical Compound

The research landscape for this compound and related structures is expanding, driven by their potential in various areas of chemical science. A primary area of investigation is their use as intermediates in organic synthesis. For instance, the Ullmann condensation, a copper-catalyzed reaction, is a classical method for the synthesis of diaryl ethers like this compound, and ongoing research seeks to develop milder and more efficient versions of this reaction. rsc.orgjst.go.jpwikipedia.orgorganic-chemistry.org

Emerging research directions for compounds featuring the 2-(nitrophenoxy)pyridine scaffold include:

Catalysis: The pyridine nitrogen and the potential for the nitro group to be reduced to a coordinating amino group make these compounds interesting as potential ligands in transition-metal catalysis.

Medicinal Chemistry: Given the prevalence of both pyridine and phenoxy ether motifs in bioactive molecules, derivatives of this compound are being explored for various therapeutic applications. ontosight.aiontosight.ai For example, related imidazo[1,2-a]pyridine (B132010) derivatives have been investigated for their potential as anticancer and antimicrobial agents. smolecule.com

Materials Science: The aromatic nature and the presence of polar groups suggest that derivatives of this compound could be investigated for applications in materials science, such as in the development of novel dyes or electronic materials. ontosight.ai

The synthesis of functionalized 2-arylpyridines from 2-halopyridines is an active area of research, with various catalytic systems being developed to facilitate these transformations. researchgate.net These methods could potentially be applied to the synthesis of more complex derivatives of this compound.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 153652-98-3 |

| Molecular Formula | C11H8N2O3 |

| Molecular Weight | 216.2 g/mol |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O3 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

2-(2-nitrophenoxy)pyridine |

InChI |

InChI=1S/C11H8N2O3/c14-13(15)9-5-1-2-6-10(9)16-11-7-3-4-8-12-11/h1-8H |

InChI Key |

PHNFTSCWNQSBJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Nitrophenoxy Pyridine and Analogues

Nucleophilic Aromatic Substitution (SNAr) Approaches for Phenoxy Ether Formation

The most common and direct route to synthesizing 2-(2-Nitrophenoxy)pyridine and its analogues is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a suitable leaving group, often a halide, from one aromatic ring by a nucleophile, in this case, a phenoxide. The SNAr pathway is particularly effective for this target compound because the aromatic rings are "activated" towards nucleophilic attack. The pyridine (B92270) ring is inherently electron-deficient, and the presence of a strong electron-withdrawing nitro group on the phenoxy precursor further facilitates the reaction. vapourtec.comznaturforsch.com

The general reaction involves treating an activated aryl halide, such as 2-fluoro- or 2-chloronitrobenzene, with 2-hydroxypyridine (B17775) in the presence of a base. Alternatively, the reaction can proceed between a 2-halopyridine and a 2-nitrophenoxide. The choice of reactants depends on the availability of starting materials and the desired substitution pattern.

Mechanistic Investigations of SNAr Pathways

The SNAr mechanism for diaryl ether formation is generally accepted to proceed through a two-step addition-elimination sequence. unilag.edu.ng In the first step, the nucleophile (e.g., a 2-nitrophenoxide) attacks the carbon atom bearing the leaving group on the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system, particularly onto the electron-withdrawing groups, which stabilizes it.

The second step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final diaryl ether product. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group. In many SNAr reactions with amines, the process can be subject to base catalysis, where a second molecule of the amine facilitates the deprotonation of the zwitterionic intermediate. unilag.edu.ngresearchgate.net Kinetic studies on analogous systems, such as the reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines, have shown that the reaction can proceed through a concerted mechanism involving a cyclic transition state rather than a stepwise pathway with an anionic intermediate. nih.gov Theoretical studies also suggest that favorable π-complexation between the phenoxide and the electron-deficient ring in the transition state can enhance reaction rates and influence regioselectivity. mdpi.com

Influence of Substituents and Reaction Conditions on SNAr Reactivity

The efficiency and rate of the SNAr synthesis of this compound are highly dependent on several factors, including the nature of the substituents, the leaving group, the solvent, the base, and the temperature.

Substituents: The presence of a strong electron-withdrawing group, such as the nitro (NO₂) group at the ortho or para position of the phenoxy ring, is crucial for activating the substrate towards nucleophilic attack. vapourtec.comznaturforsch.com Similarly, the electron-deficient nature of the pyridine ring facilitates the substitution. Kinetic studies on related systems show that decreasing ring activation leads to lower rates of nucleophilic attack. researchgate.net

Leaving Group: The nature of the leaving group (nucleofuge) significantly impacts reactivity. For SNAr reactions, fluoride (B91410) is often an excellent leaving group, sometimes superior to chloride, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. znaturforsch.comresearchgate.net

Reaction Conditions: Traditional SNAr reactions often require high temperatures and polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to facilitate the dissolution of the anionic species and stabilize the charged intermediates. znaturforsch.comjraic.com The choice of base is also critical; common bases include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) to generate the phenoxide nucleophile in situ. znaturforsch.comorganic-chemistry.org Research has shown that for the coupling of various nitroarenes and phenols, K₂CO₃ is a highly effective base in DMSO. organic-chemistry.org

The table below summarizes findings from a study on the catalyst-free, microwave-assisted synthesis of various diaryl ethers via an SNAr mechanism, demonstrating the influence of different substrates on yield.

Microwave-Assisted SNAr Synthesis of Diaryl Ethers

Selected results for the direct coupling of phenols and electron-deficient aryl halides under microwave irradiation in DMSO with K₂CO₃. organic-chemistry.orgacs.org

| Entry | Aryl Halide | Phenol (B47542) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Fluorobenzonitrile | Phenol | 10 | 98 |

| 2 | 4-Fluorobenzonitrile | 4-Methoxyphenol | 10 | 95 |

| 3 | 2-Fluorobenzonitrile | Phenol | 10 | 92 |

| 4 | 1-Chloro-4-nitrobenzene | 4-Nitrophenol | 10 | 82 |

| 5 | 1-Chloro-2-nitrobenzene | Phenol | 8 | 92 |

| 6 | 1-Chloro-2-nitrobenzene | 4-Chlorophenol | 10 | 89 |

Catalytic Strategies in Aryl Ether Synthesis

While the SNAr reaction is often efficient for activated substrates, catalytic methods provide powerful alternatives, especially for less reactive starting materials. These strategies primarily involve transition metal catalysis but also extend to the burgeoning field of organocatalysis.

Metal-Catalyzed Pathways for Carbon-Oxygen Bond Formation

The most prominent metal-catalyzed method for diaryl ether synthesis is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. organic-chemistry.org Traditional Ullmann conditions were often harsh, requiring high temperatures (frequently >200°C), polar solvents, and stoichiometric amounts of copper. wikipedia.org An illustrative example is the synthesis of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol. wikipedia.org

Modern advancements have led to the development of milder and more efficient Ullmann-type reactions using soluble copper catalysts, often supported by ligands such as N,N-dimethylglycine or phenanthroline, which allow the reaction to proceed at lower temperatures. wikipedia.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation, providing a versatile route to diaryl ethers. organic-chemistry.org These methods have expanded the scope of diaryl ether synthesis to include a wider range of functional groups and less activated substrates. organic-chemistry.org

The table below shows examples of copper-catalyzed C-N bond formation, a reaction mechanistically related to the Ullmann ether synthesis, highlighting the versatility of such catalytic systems.

Copper-Catalyzed Cross-Coupling Reactions

Selected examples of CuI-catalyzed, ligand-free C-N coupling of aryl bromides with amines in a deep eutectic solvent (DES). nih.gov

| Entry | Aryl Halide | Amine | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromonitrobenzene | N,N-Dimethylethylenediamine | 60 | 90 |

| 2 | 2-Bromopyridine | N,N-Dimethylethylenediamine | 80 | 98 |

| 3 | 3-Bromopyridine | N,N-Dimethylethylenediamine | 80 | 70 |

| 4 | 2-Bromopyridine | N,N-Diethylethylenediamine | 80 | 97 |

| 5 | 4-Bromonitrobenzene | Morpholine | 60 | 95 |

| 6 | 2-Bromopyridine | Morpholine | 80 | 90 |

Organocatalytic Systems in Pyridine Functionalization

Organocatalysis, which uses small organic molecules to catalyze chemical transformations, offers a metal-free alternative for synthesizing and functionalizing heterocyclic compounds. While direct organocatalytic synthesis of this compound is not widely reported, methods for pyridine functionalization are relevant. For instance, 4-dimethylaminopyridine (B28879) (DMAP) has been employed as an organocatalyst to activate ester substrates, enabling the synthesis of substituted pyridines under mild conditions. rsc.org This involves the formation of a DMAP-bound enolate intermediate, which then reacts with other components to build the pyridine ring. rsc.org

Other research has demonstrated that pyridine itself can act as an organocatalyst in reactions like reductive ozonolysis. organic-chemistry.org Furthermore, recent studies have focused on photochemical organocatalytic approaches to directly functionalize the pyridine ring. This can involve the generation of pyridinyl radicals from pyridinium (B92312) ions under acidic conditions, which then react with other substrates, offering distinct regioselectivity compared to classical methods. nih.gov These strategies showcase the potential of organocatalysis to create functionalized pyridines that could serve as precursors for diaryl ether synthesis.

Advanced Synthetic Techniques for Enhanced Efficiency

To overcome the limitations of traditional synthetic methods, such as long reaction times and high temperatures, several advanced techniques have been applied to the synthesis of diaryl ethers.

Microwave-Assisted Synthesis: One of the most significant advancements is the use of microwave irradiation. acs.orgorganic-chemistry.orgnih.gov This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. organic-chemistry.org For the SNAr synthesis of diaryl ethers, microwave-assisted protocols have been developed that are catalyst-free, high-yielding (often over 90%), and require simple workup procedures. organic-chemistry.orgacs.org The rapid, clean, and efficient nature of this method makes it highly attractive. organic-chemistry.org

Flow Chemistry: Continuous flow processing offers advantages in terms of safety, scalability, and process control. SNAr reactions have been successfully implemented in continuous flow reactors, allowing for the efficient, large-scale production of key intermediates for pharmaceuticals. vapourtec.com

Electrochemical Synthesis: Electrochemical methods are emerging as sustainable alternatives for driving chemical reactions. An electrochemical approach to SNAr for cleaving and functionalizing diaryl ethers has been reported, proceeding under mild, ambient conditions without the need for strong bases or external redox reagents. rsc.org

These modern techniques represent a shift towards more efficient, scalable, and environmentally benign processes for the synthesis of this compound and related compounds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and enabling reactions that are inefficient under conventional heating. nih.govrjpdft.com The direct interaction of microwave irradiation with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in cleaner reactions with shorter completion times. numberanalytics.com

For the synthesis of diaryl ethers like this compound, microwave-assisted Ullmann-type reactions have shown considerable promise. While traditional Ullmann reactions often require high temperatures and long reaction times, microwave irradiation can significantly reduce these parameters. nih.gov For instance, a ligand-free and catalyst-free method for the synthesis of non-symmetrical diaryl ethers has been developed using nitroarenes and phenols under microwave irradiation, which is a cost-effective and environmentally friendly approach. researchgate.net In one study, the reaction of various phenols and nitroarenes was completed in less than 12 minutes with good yields under microwave conditions, a significant improvement over conventional heating methods. researchgate.net

The synthesis of macrocyclic diaryl ethers via intramolecular Ullmann coupling has also been successfully achieved using microwave irradiation, demonstrating the versatility of this technique for forming C-O bonds in complex molecules. nih.gov In these reactions, significant rate enhancements and improved yields were observed compared to conventional heating in sealed tubes. nih.gov Research has also demonstrated the utility of microwave heating in the Ullmann-type synthesis of heteroaryl-aryl ethers from chloro-heterocycles and phenols, providing a facile method for the synthesis of compounds structurally related to this compound. researchgate.net

A plausible microwave-assisted protocol for the synthesis of this compound could involve the reaction of 2-chloropyridine (B119429) with 2-nitrophenol (B165410) in the presence of a copper catalyst and a base, irradiated in a dedicated microwave synthesizer. The reaction parameters would be optimized to maximize the yield and minimize the reaction time.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Various Nitroarenes | Various Phenols | None | K2CO3 | DMF | 300 | 8-12 | 75-92 | researchgate.net |

| 1-Bromo-2-(2-bromo-4,5-dimethoxyphenoxymethyl)-4,5-dimethoxybenzene | - | CuO | K2CO3 | Pyridine | 150 | 40 | 85 | nih.gov |

| Chloro-heterocycles | Various Phenols | Copper powder | Cs2CO3 | N/A | N/A | 5-30 | 40-95 | researchgate.net |

Ultrasound-Mediated Reaction Methodologies

Ultrasound irradiation has been recognized as an effective method for enhancing chemical reactivity in a variety of organic transformations. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. yjcorp.co.kr

In the context of diaryl ether synthesis, ultrasound has been successfully applied to the Ullmann reaction. Sonication of a mixture of a phenol and a bromoarene in the presence of potassium carbonate and copper(I) iodide, even without a solvent, has been shown to produce diaryl ethers in high yields (70-90%) at a lower temperature (140 °C) than traditional methods. yjcorp.co.kr The primary role of ultrasound in this case is believed to be the mechanical breakdown of solid particles, thereby increasing the reactive surface area. yjcorp.co.kr

Furthermore, an exceptionally mild and efficient ultrasound-assisted synthesis of diaryl ethers has been reported that proceeds without any catalyst. nih.gov This method involves the reaction of various phenols with activated fluoroarenes under sonication at a low temperature of 58°C, affording good to excellent yields. nih.gov The use of ultrasound can also facilitate copper-catalyzed Ullmann-Goldberg type coupling-cyclization reactions in a single pot, as demonstrated in the synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | Bromobenzene | CuI | K2CO3 | None | 140 | 2 | ~90 | yjcorp.co.kr |

| Various Phenols | Activated Fluoroarenes | None | K2CO3 | DMF | 58 | 1-2 | 78-95 | nih.gov |

| 2-Iodobenzoate ester | 2-Aminopyridine | CuI | - | - | N/A | 0.5-1 | 51-93 | nih.gov |

Green Chemistry Considerations in the Synthesis of Nitrophenoxypyridines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of nitrophenoxypyridines, several aspects can be addressed to align with these principles, including the use of alternative energy sources, greener solvents and catalysts, and improved atom economy.

The application of microwave and ultrasound energy, as detailed in the preceding sections, is a significant step towards greener synthesis. rjpdft.comresearchgate.net These methods often lead to shorter reaction times and reduced energy consumption compared to conventional heating. nih.gov Moreover, they can enable reactions to proceed under milder conditions and sometimes in the absence of a solvent, which is a key goal of green chemistry. nih.govrsc.org

The choice of solvent is another critical factor. Traditional Ullmann reactions often employ high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene, which have associated toxicity and disposal issues. wikipedia.org Research into greener alternatives has explored the use of water, ionic liquids, or even solvent-free conditions. researchgate.netresearchgate.net For example, an eco-friendly synthesis of 2-pyridone derivatives has been achieved under catalyst- and solvent-free thermal conditions. rsc.org

The development of more efficient and recyclable catalysts is also a central theme in green chemistry. While copper is a relatively inexpensive and less toxic metal compared to palladium, efforts are ongoing to develop heterogeneous copper catalysts that can be easily separated from the reaction mixture and reused, thereby minimizing metal contamination in the final product and reducing waste. nih.gov Nanoparticle catalysts, for instance, have shown high activity and reusability in Ullmann-type C-O cross-coupling reactions. nih.gov

Chemical Reactivity and Transformation Pathways of 2 2 Nitrophenoxy Pyridine

Reactivity of the Nitro Group: Selective Chemical Transformations

The nitro group is the most reactive functional group in the molecule under many conditions, serving as a key handle for synthetic modification. Its strong electron-withdrawing nature also profoundly influences the reactivity of the phenyl ring to which it is attached.

The transformation of the aromatic nitro group into an amino group is a fundamental and widely utilized reaction in organic synthesis. wikipedia.org For 2-(2-nitrophenoxy)pyridine, this reduction is the most common and synthetically valuable transformation, yielding 2-(2-aminophenoxy)pyridine. This product can serve as a precursor for a variety of more complex heterocyclic structures. Several methods are effective for this purpose, with catalytic hydrogenation and metal-acid systems being the most prevalent. wikipedia.orgrsc.org

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel, is a clean and efficient method for reducing nitroarenes. wikipedia.orgrsc.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. This method is often chemoselective, leaving other functional groups like the ether linkage and the pyridine (B92270) ring intact, although prolonged reaction times or more forcing conditions can lead to the reduction of the pyridine ring. vulcanchem.comnih.gov

Alternatively, the Béchamp reduction, which uses iron metal in an acidic medium (like acetic acid or hydrochloric acid), is a classic and cost-effective method for converting aromatic nitro compounds to anilines. wikipedia.orgcommonorganicchemistry.com The process involves the transfer of electrons from the iron metal to the nitro group, which is sequentially reduced to nitroso, hydroxylamino, and finally amino intermediates. nm.gov Other reagents such as tin(II) chloride in concentrated hydrochloric acid are also effective. wikipedia.org

| Method | Reagents and Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, in a solvent like EtOH or EtOAc | High efficiency and clean conversion; generally chemoselective for the nitro group. | wikipedia.orgvulcanchem.com |

| Béchamp Reduction | Fe powder, Acetic Acid or HCl, heat | Cost-effective, widely applicable to aromatic nitro compounds. | wikipedia.orgcommonorganicchemistry.com |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O, conc. HCl, EtOH | Effective for selective reduction in the presence of other reducible groups. | wikipedia.org |

| Sodium Hydrosulfite | Na₂S₂O₄, aqueous or alcoholic solution | Useful for selective reductions, particularly in dinitro compounds. | wikipedia.org |

Reactivity of the Pyridine and Nitrophenyl Moieties

The reactivity of the two aromatic rings in this compound is distinct, governed by the electronic effects of the nitrogen heteroatom, the nitro group, and the ether oxygen.

Electrophilic aromatic substitution (EAS) is challenging for this molecule. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it highly resistant to attack by electrophiles, similar to a strongly deactivated benzene (B151609) ring. gcwgandhinagar.comlkouniv.ac.in Any reaction would require harsh conditions and would likely occur at the 3-position. youtube.com Activation of the pyridine ring towards electrophilic attack can be achieved by forming the corresponding pyridine N-oxide. gcwgandhinagar.comquimicaorganica.org The N-oxide is more reactive towards electrophiles, with substitution favoring the 4-position. rsc.orgchemtube3d.com

The nitrophenyl ring is also strongly deactivated towards EAS. It is subject to the competing effects of the powerfully deactivating, meta-directing nitro group and the activating, ortho,para-directing ether oxygen. lkouniv.ac.inbyjus.com The deactivating influence of the nitro group typically dominates, rendering the ring significantly less nucleophilic than benzene. Electrophilic attack is therefore difficult and, if forced, would likely be directed to the positions ortho and para to the activating ether linkage (C4 and C6 of the phenyl ring), which are also meta to the deactivating nitro group.

In contrast to its inertness towards electrophiles, the molecule is activated for nucleophilic aromatic substitution (SNAr). The pyridine ring, particularly at the 2- and 4-positions, is susceptible to nucleophilic attack because the electronegative nitrogen can stabilize the resulting anionic intermediate. youtube.comstackexchange.com In this compound, the 2-position is occupied, but the electron-deficient nature of the ring remains.

The nitrophenyl ring is highly activated towards nucleophilic attack due to the potent electron-withdrawing nitro group. Nucleophiles can attack the carbon atom bearing the pyridyloxy group (C1 of the phenyl ring) or other positions on the ring, especially those ortho and para to the nitro group. Attack at an activated, unsubstituted position can lead to the formation of a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. researchgate.netnih.gov For instance, a nucleophile like a methoxide (B1231860) ion could attack the C6 position of the nitrophenyl ring. The formation of such complexes is a key feature of the reactivity of nitro-activated aromatic systems. nih.govacs.orgnih.gov In some cases, the attack of a nucleophile at the carbon bearing the ether linkage can lead to the displacement of the pyridyloxy group in an SNAr reaction.

| Ring System | Electrophilic Substitution (EAS) | Nucleophilic Substitution (SNAr) | Reference |

|---|---|---|---|

| Pyridine Ring | Strongly deactivated; requires activation (e.g., N-oxide formation) for reaction. | Activated at C2/C4 positions due to N heteroatom; C2 is substituted in this molecule. | gcwgandhinagar.comstackexchange.com |

| Nitrophenyl Ring | Strongly deactivated by -NO₂ group; directing effects of -NO₂ (meta) and -OAr (ortho, para) conflict. | Strongly activated by -NO₂ group; susceptible to nucleophilic attack and Meisenheimer complex formation. | lkouniv.ac.innih.gov |

Cleavage and Rearrangement Reactions of the Phenoxy Ether Linkage

The C-O ether bond in diaryl ethers is notably strong and generally requires specific and often harsh conditions for cleavage. nih.gov However, modern synthetic methods have been developed that can achieve this transformation. Electrocatalytic hydrogenolysis using a skeletal nickel cathode offers a mild, aqueous process for C-O bond cleavage without saturating the aromatic rings. nih.govresearchgate.net Another approach involves anodic oxidation on a carbon electrode, which can selectively cleave the C-O bond in diaryl ethers. acs.org Furthermore, visible-light photoredox catalysis, in combination with a Lewis acid, has been shown to effect the cleavage of diaryl ether C-O bonds at room temperature. nih.gov

Rearrangement reactions involving the migration of an aryl group are also known for activated ether systems. The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where one aryl group migrates to a carbanion on the other part of the molecule. cdnsciencepub.com Given the activated nature of the nitrophenyl ring, it is conceivable that under strongly basic conditions, a rearrangement could be induced. Photochemical conditions can also promote rearrangements, such as the photo-Smiles rearrangement, which has been observed for nitrophenoxy compounds. nih.govacs.org

Advanced Oxidation and Reduction Protocols for Functional Group Interconversion

Beyond the primary transformations, advanced redox protocols can be used to interconvert functional groups within the molecule, enabling access to a wider range of derivatives.

For oxidation, the amino group of 2-(2-aminophenoxy)pyridine (the product of nitro reduction) can be oxidized back to a nitro group using powerful oxidizing agents like trifluoroperacetic acid. lkouniv.ac.in Another type of oxidation can aromatize a related reduced ring. For example, if the molecule contained a dihydropyridine (B1217469) ring instead of a pyridine, it could be oxidized to the aromatic pyridine using reagents like ammonium (B1175870) persulfate. nih.gov

For reduction, while the nitro group is reduced selectively under mild conditions, more forcing catalytic hydrogenation conditions (higher pressure and/or temperature) can reduce the pyridine ring to a piperidine (B6355638) ring. nih.gov A more modern and milder alternative is electrocatalytic hydrogenation. This method, using a catalyst like rhodium on carbon in a membrane electrode assembly, can hydrogenate pyridines and other nitrogen-containing aromatic compounds at ambient temperature and pressure, offering a sustainable route to the corresponding saturated heterocycles. nih.gov

Functionalization of the Pyridine and Nitrophenyl Cores

The dual-core structure of this compound allows for a range of chemical transformations. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack and can be activated for functionalization through various strategies. Concurrently, the nitrophenyl ring, activated by the electron-withdrawing nitro group, presents its own set of reactive possibilities, particularly involving the nitro functionality itself.

Directed Ortho-Metalation and Related Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective C-H functionalization of aromatic and heteroaromatic compounds. In this strategy, a directing metalation group (DMG) coordinates to an organolithium or other strong base, directing deprotonation to a specific ortho-position. uni-muenchen.de For this compound, the ether oxygen atom can serve as a DMG, potentially directing metalation to the C-3 position of the pyridine ring.

The functionalization of pyridines via DoM requires careful selection of reagents to avoid competitive nucleophilic addition to the electron-deficient ring. harvard.eduuwindsor.ca Sterically hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed. uwindsor.ca More recently, highly active and tolerant bases like TMPMgCl·LiCl have been shown to effectively metalate pyridines under milder conditions, even those containing sensitive functional groups. znaturforsch.com

While direct experimental data on the DoM of this compound is not extensively documented, the principles of pyridine chemistry allow for predictable outcomes. The ether at the 2-position is expected to direct lithiation primarily to the 3-position. The resulting organometallic intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, halogens, or silyl (B83357) chlorides) to install a new functional group with high regioselectivity. harvard.edudiva-portal.org This approach provides a reliable route to 3-substituted-2-(2-nitrophenoxy)pyridine derivatives. The general rule for 2-substituted pyridines is that lithiation occurs at the C-3 position, whereas 3-substituted pyridines are typically metalated at C-4, and 4-substituted pyridines at C-3. uwindsor.ca

| Pyridine Substrate (Analogue) | Base/Reagent | Conditions | Position of Functionalization | Electrophile | Product | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dichloropyridine | TMPMgCl·LiCl | -15 °C, 1.5 h | C-4 | CuCN·2LiCl, Allyl-Br | 4-Allyl-2,6-dichloropyridine | znaturforsch.com |

| Pyridine N-oxide | Grignard Reagents | < -20 °C | C-2 | Aldehydes, Ketones | 2-Substituted Pyridine N-oxides | diva-portal.org |

| 2-Chloropyridine (B119429) | LDA | -75 °C | C-3 | CO₂ | 2-Chloronicotinic acid | znaturforsch.com |

| Pyridine with OCONEt₂ DMG | sec-BuLi, TMEDA | -78 °C | Ortho to DMG | I₂ | Iodinated Product | harvard.edu |

Radical and Photocatalytic Transformations

Radical and photocatalytic reactions offer alternative pathways for the functionalization of this compound, often under mild conditions and with unique selectivities compared to ionic processes. These methods can target both the pyridine and the nitrophenyl moieties.

Nitrophenyl Core Transformations: The nitro group on the phenyl ring is a key functional handle for transformations. A common reaction is its reduction to an amine, which can be achieved using reagents like Sn/AcOH or through catalytic hydrogenation. acs.org The resulting 2-(2-aminophenoxy)pyridine is a valuable intermediate for constructing fused heterocyclic systems. For instance, related N'-(2-nitrophenyl)hydrazides undergo reduction of the nitro group followed by acid-mediated cyclodehydration to form fused triazine structures. acs.orgacs.org

Visible-light photoredox catalysis provides modern and efficient methods for transformations involving nitroarenes. conicet.gov.ar In a related system, 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines undergo a ruthenium-catalyzed intramolecular N-N bond formation upon irradiation with visible light, yielding complex indazolo[2,3-a]quinoline frameworks. conicet.gov.arresearchgate.net This type of transformation highlights the potential for photocatalysis to initiate cyclization cascades involving the nitro group of this compound, potentially leading to novel N-O or N-N bond formations.

Pyridine Core Transformations: The pyridine ring can also be functionalized using radical pathways. The N-2,4-dinitrophenyl (DNP) group has been used to activate pyridines towards radical attack. In this strategy, the N-DNP pyridinium (B92312) salt forms a Zincke imine intermediate, which can then react with radical species regioselectively at the C-3 position. nih.gov By analogy, the N-atom of the pyridine in this compound could be quaternized and activated, or the molecule could participate in photoredox cycles. Photocatalytic methods have been developed for the C-H alkylation and arylation of pyridine N-oxides, where a single-electron oxidation of the N-oxide generates an electrophilic N-oxy radical that drives the functionalization. nih.gov Furthermore, direct arylation of N-heteroarenes, including pyridine, with aryldiazonium salts can be achieved using visible light and a photoredox catalyst like [Ru(bpy)₃]Cl₂. researchgate.net

| Substrate Type | Reaction Type | Reagents/Conditions | Key Intermediate/Process | Product Type | Reference |

|---|---|---|---|---|---|

| N'-(2-nitrophenyl)hydrazides | Reductive Cyclization | 1. In powder, AcOH 2. Acid | Reduction of NO₂ to NH₂ | Benzo-fused triazinyls | acs.orgacs.org |

| 2-(2-Nitrophenyl)-tetrahydroquinolines | Photocatalytic Cyclization | [Ru(bpy)₃]²⁺, visible light | Intramolecular N-N bond formation | Indazolo[2,3-a]quinolines | conicet.gov.arresearchgate.net |

| 3-Substituted Pyridines | Radical Thiolation | 1. N-(2,4-dinitrophenyl)pyridinium salt formation 2. RSH, Blue LED | Radical addition to Zincke imine | 3-Thiolated Pyridines | nih.gov |

| Pyridine N-oxides | Photocatalytic Alkylation | Mes-Acr⁺ photocatalyst, Alkenes | N-oxy radical generation | ortho-Alkylated Pyridines | nih.gov |

| p-Nitrophenyl Oxime Esters | Photocleavage | UV Irradiation | N-O bond homolysis, aroyloxyl radical | DNA cleavage products | nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis of 2 2 Nitrophenoxy Pyridine

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation patterns. Although specific experimental mass spectra for 2-(2-Nitrophenoxy)pyridine are not readily found in the searched literature, a theoretical analysis of its fragmentation can be proposed based on the behavior of analogous nitroaromatic and phenoxy pyridine (B92270) compounds.

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule would be expected to form a molecular ion peak ([M]⁺) corresponding to its molecular weight. For this compound, this would be observed at a mass-to-charge ratio (m/z) of 216.

The fragmentation of the molecular ion is anticipated to occur at the ether linkage and around the nitro group, which are the most labile parts of the molecule. The fragmentation pattern would likely involve characteristic losses of the nitro group (NO₂) and nitric oxide (NO), which are common for nitroaromatic compounds. Cleavage of the ether bond could result in fragments corresponding to the nitrophenoxy and pyridine moieties.

Expected Fragmentation Pattern of this compound:

| m/z Value | Proposed Fragment Ion | Fragment Structure |

| 216 | Molecular Ion ([M]⁺) | [C₁₁H₈N₂O₃]⁺ |

| 186 | [M - NO]⁺ | [C₁₁H₈N₂O₂]⁺ |

| 170 | [M - NO₂]⁺ | [C₁₁H₈N₂O]⁺ |

| 139 | [C₇H₅O₃]⁺ | Nitrophenoxy cation |

| 95 | [C₅H₅N]⁺ | Pyridine cation |

| 78 | [C₅H₄N]⁺ | Pyridyl radical cation |

This table is based on theoretical fragmentation patterns and awaits experimental verification.

Thermal Analysis Techniques for Material Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability and phase behavior of materials. As with mass spectrometry, specific TGA and DSC data for this compound are not available in the reviewed literature. However, predictions can be made based on the thermal behavior of similar nitro-substituted aromatic compounds.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show a stable baseline at lower temperatures, followed by a significant mass loss corresponding to the decomposition of the compound. The presence of the nitro group suggests that the decomposition is likely to be energetic and may occur at a relatively elevated temperature. The decomposition process may occur in one or multiple steps, reflecting the sequential breakdown of the molecule.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve for this compound would be expected to show an endothermic peak corresponding to its melting point. Following melting, one or more exothermic peaks would likely be observed, corresponding to the decomposition of the compound. The exothermic nature of the decomposition is characteristic of nitro compounds.

Anticipated Thermal Events for this compound:

| Thermal Event | Technique | Expected Observation |

| Melting | DSC | Endothermic Peak |

| Decomposition | TGA | Significant Mass Loss |

| Decomposition | DSC | Exothermic Peak(s) |

This table outlines the expected thermal behavior and requires experimental data for confirmation.

Computational and Theoretical Investigations of 2 2 Nitrophenoxy Pyridine

Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical methods are fundamental to understanding the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard approaches for these investigations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

An analysis of the electronic structure of 2-(2-Nitrophenoxy)pyridine would detail the distribution of electrons within the molecule. A key component of this is the study of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting the chemical reactivity and electronic transitions of the compound.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests a molecule is more reactive and can be more easily excited. For this compound, the HOMO would likely be located on the electron-rich phenoxy and pyridine (B92270) rings, while the LUMO would be expected to be centered on the electron-withdrawing nitro group.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value | Significance |

| HOMO Energy | Indicates the electron-donating ability. | |

| LUMO Energy | Indicates the electron-accepting ability. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

Note: Specific values are not available in the literature and would require dedicated DFT or ab initio calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map of this compound, it is anticipated that the most negative potential (typically colored red) would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating these are prime sites for electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms.

Analysis of the charge distribution, for instance through Mulliken or Natural Bond Orbital (NBO) population analysis, would provide quantitative values for the partial charges on each atom, further detailing the electronic landscape of the molecule.

Conformational Analysis and Energy Landscapes

The flexibility of this compound is primarily due to the rotation around the C-O and C-C bonds of the ether linkage connecting the two aromatic rings.

Torsional Potential Energy Surface Mapping

A torsional potential energy surface (PES) scan would be employed to explore the conformational space of the molecule. This involves systematically rotating the dihedral angles that define the orientation of the nitrophenyl ring relative to the pyridine ring and calculating the energy at each step. This analysis would identify the most stable (lowest energy) conformer(s) and the energy barriers to rotation between different conformations. The resulting energy profile is crucial for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium.

Ring Puckering and Non-Planarity Studies

While the individual pyridine and benzene (B151609) rings are planar, the molecule as a whole is expected to be non-planar. The degree of non-planarity would be determined by the dihedral angles between the two rings. Computational studies on similar biaryl ether compounds show that non-planar conformations are often favored to minimize steric hindrance between the rings. An optimized geometry calculation for this compound would provide precise values for these dihedral angles.

Simulation and Prediction of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing a powerful complement to experimental characterization. For this compound, theoretical predictions of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra would be highly valuable.

Frequency calculations using DFT would yield the vibrational modes of the molecule, which can be correlated with experimental IR and Raman spectra. This allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as the characteristic stretches of the C-O-C ether linkage and the N-O bonds of the nitro group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing these predicted shifts with experimental data helps to confirm the molecular structure and assign the resonances in the NMR spectra.

Mechanistic Studies of Chemical Reactions through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into the energetic and structural changes that occur during a chemical transformation. For reactions involving pyridine and nitrophenyl moieties, such as nucleophilic aromatic substitution (SNAr) or reduction of the nitro group, computational studies on related molecules help to map out potential pathways. researchgate.netacs.org However, specific mechanistic studies computationally modeling reactions of this compound have not been reported.

The determination of reaction pathways and the characterization of transition states are crucial for understanding reaction kinetics and mechanisms. This typically involves methods like Density Functional Theory (DFT) to calculate the potential energy surface of a reaction. researchgate.netacs.org For example, in the SNAr reactions of similar dinitropyridine compounds, computational analysis has been used to identify intermediates like the Meisenheimer complex and to calculate the activation energy barriers for both catalyzed and uncatalyzed pathways. researchgate.netresearchgate.net Such specific analyses, including transition state geometries and activation energies for reactions involving this compound, are not available in the reviewed literature.

Intermolecular Interaction Energy Calculations and Supramolecular Assembly Modeling

The study of intermolecular interactions is fundamental to understanding how molecules organize in the solid state, which influences their physical properties. Computational methods are used to calculate the energies of these interactions (e.g., hydrogen bonds, π-π stacking) and to model the resulting supramolecular assemblies. mdpi.comacs.orgnih.gov While these studies are common for various pyridine-containing compounds, acs.orgnih.govuctm.edu specific reports on the intermolecular interaction energies and supramolecular modeling for this compound are not found in the existing literature.

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal structure. It maps the close contacts between molecules, and the corresponding 2D fingerprint plots provide a summary of these interactions, highlighting the relative contributions of different contact types (e.g., H···H, O···H, C···H). nih.gov This method has been applied to many crystalline pyridine derivatives to understand their packing motifs. nih.gov However, since the crystal structure and associated computational analysis for this compound have not been published, there is no available Hirshfeld surface analysis or data for fingerprint plots for this specific compound.

Advanced Research Applications in Chemical Sciences and Materials

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The primary and most documented application of 2-(2-Nitrophenoxy)pyridine is as a synthetic intermediate for the construction of complex heterocyclic frameworks. The presence of the nitro group ortho to the ether linkage is a key feature, enabling specific chemical transformations, most notably reductive cyclization.

Synthesis of Dibenzo[b,f] Current time information in Bangalore, IN.ajgreenchem.comoxazepines: A significant application of this compound is its role as a precursor in the synthesis of dibenzo[b,f] Current time information in Bangalore, IN.ajgreenchem.comoxazepines. This seven-membered heterocyclic system is a core structure in various biologically active compounds. The synthesis typically involves the reduction of the nitro group in the this compound scaffold to an amine. This is often followed by an intramolecular cyclization reaction, which forms the central oxazepine ring. This transformation highlights the utility of the compound as a building block for creating complex polycyclic architectures. ajgreenchem.comacs.orgrsc.orgnih.govrsc.org

Diaryl Ether Synthesis: The synthesis of this compound itself is illustrative of important synthetic methodologies. Diaryl ethers are prevalent motifs in natural products and pharmaceuticals. beilstein-journals.org Their synthesis can be challenging, but methods like the Ullmann condensation provide a reliable route. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide, such as 2-bromopyridine, with a phenol (B47542), like 2-nitrophenol (B165410), in the presence of a base. wikipedia.org Modern variations of this method may use different copper sources and ligands to improve yields and reaction conditions. bme.huresearchgate.netresearchgate.net

| Reaction Type | Reactants | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Ullmann Condensation | 2-Halopyridine + 2-Nitrophenol | Copper Catalyst, Base | This compound | wikipedia.orgresearchgate.net |

| Chan-Lam Coupling | 2-Pyridylboronic acid + 2-Nitrophenol | Copper(II) acetate, Base (e.g., Pyridine) | This compound | bme.hu |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide + Phenol | Base (e.g., DBU), High Temperature | Diaryl Ether | beilstein-journals.orgorganic-chemistry.org |

Photochemical and Rearrangement Reactions: The nitrophenyl moiety suggests potential for photochemical applications. Related compounds, such as those with 2-(2-nitrophenyl)ethyl or 2-(2-nitrophenyl)propoxycarbonyl groups, are employed as photolabile protecting groups in the synthesis of sensitive biomolecules like nucleosides. uni-konstanz.deresearchgate.netresearchgate.net The cleavage is triggered by UV light, which initiates an intramolecular reaction involving the nitro group. uni-konstanz.de While direct photolysis studies on this compound are not widely published, related structures like 2-(2-nitrophenyl)imidazo[1,2-a]pyridine (B598307) undergo reductive cyclization upon treatment with reagents like triethyl phosphite (B83602) or through photolysis of the corresponding azide, leading to novel indolic structures. rsc.orgrsc.org

Furthermore, related pyridyloxy phenylacetic esters are known to undergo the Truce–Smiles rearrangement to form substituted benzofuranones. researchgate.netcapes.gov.br This potential for rearrangement reactions further broadens the utility of the this compound scaffold in generating diverse molecular structures from a single intermediate.

Contributions to Supramolecular Chemistry and Self-Assembly Research

While specific studies detailing the use of this compound in supramolecular chemistry are limited, its constituent parts suggest significant potential. The pyridine (B92270) ring is a classic hydrogen bond acceptor and a well-established coordinating ligand for metal ions. This makes it a fundamental building block in the design of macrocycles, catenanes, and other self-assembled supramolecular architectures. researchgate.netsigmaaldrich.com The formation of predictable, discrete supermolecules or extended networks often relies on the directional interactions provided by such heterocyclic units. wikipedia.orgisca.me The nitrophenyl group, being electron-poor, can participate in π-π stacking interactions with electron-rich aromatic systems, a common force in directing self-assembly processes. The combination of these two motifs in a single, relatively rigid molecule could allow for the design of complex, multi-component assemblies held together by a combination of coordination bonds, hydrogen bonds, and π-stacking.

Applications in Functional Materials and Optoelectronic Devices

The field of functional organic materials often leverages molecules with specific electronic properties. Organic semiconductors, for instance, are used in devices like organic light-emitting diodes (OLEDs) and photodetectors. researchgate.net Compounds incorporating donor-acceptor structures are of particular interest due to their potential for intramolecular charge transfer (ICT), a property crucial for many optoelectronic applications. researchgate.net

The this compound molecule contains an electron-donating phenoxy-pyridine system and a potent electron-withdrawing nitro group. This arrangement could facilitate ICT upon photoexcitation, potentially leading to interesting photophysical properties such as fluorescence or nonlinear optical activity. Pyridine derivatives are already explored for use in OLEDs and as fluorescent probes. acs.org Although direct research on this compound for these applications has not been reported, related structures like 2-N-phenylamino-methyl-nitro-pyridines have been investigated for their potential in material science and optoelectronics. ajgreenchem.com

Role in Catalysis and Ligand Design for Chemical Transformations

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal catalysts. Bipyridine and other polypyridine compounds are among the most common ligands in coordination chemistry and homogeneous catalysis, valued for their ability to stabilize various metal oxidation states and influence the steric and electronic environment of the catalytic center. capes.gov.brjst.go.jp

The this compound structure could function as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and one of the oxygen atoms of the ortho-nitro group, forming a stable chelate ring. Such chelation can enhance the stability and modify the reactivity of catalysts. For example, ruthenium complexes with 2-(phenylazo)pyridine (B13924361) ligands, which are structurally analogous, have been studied for their catalytic activity in oxidation reactions. jst.go.jp The electronic properties of the ligand, influenced by the strong electron-withdrawing nitro group, could be tuned to modulate the performance of a metal catalyst in various chemical transformations.

Development as Chemical Probes for Investigating Molecular Processes

Chemical probes are essential tools for visualizing and understanding complex biological and chemical processes. Fluorescent probes, in particular, often rely on changes in their emission properties upon interaction with a specific analyte or change in their environment. The nitroaromatic group is a well-known fluorescence quencher. It is conceivable that this compound could be chemically modified to act as a "turn-on" fluorescent probe.

For instance, the reduction of the nitro group to an amino group would dramatically alter the electronic properties of the molecule, likely "switching on" fluorescence. This principle is used in designing probes for detecting specific enzymes or reductive environments. While this specific application has not been documented for this compound, oxime esters of pyridine and p-nitrophenyl have been synthesized and studied for their ability to interact with and photocleave DNA, demonstrating the potential of such combined scaffolds in probing biological systems. mdpi.com

Exploration as Structural Scaffolds in New Chemical Entity Discovery

In medicinal chemistry and drug discovery, a scaffold is a core molecular structure upon which various functional groups are appended to create a library of new chemical entities (NCEs) for biological screening. beilstein-journals.orgorganic-chemistry.org The pyridine ring is considered a "privileged scaffold" because it is present in a vast number of approved pharmaceutical agents and natural products, often contributing to improved metabolic stability or binding affinity. researchgate.netrsc.org

The this compound framework represents a unique diaryl ether scaffold. It provides distinct vectors for chemical modification at multiple positions on both the pyridine and phenyl rings. The nitro group itself is a versatile functional handle that can be readily converted into other groups (e.g., amine, azide), allowing for extensive derivatization. Therefore, it serves as a valuable starting point for scaffold-based drug design, enabling the systematic exploration of chemical space to identify novel bioactive compounds. rsc.org Derivatives such as 2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine (B5736385) are synthesized for screening in various biological assays. ontosight.ai

Q & A

Basic: What are the standard synthetic routes for 2-(2-Nitrophenoxy)pyridine, and how can intermediates be optimized?

The synthesis typically involves nucleophilic aromatic substitution, where 2-nitrophenol reacts with a halogenated pyridine derivative (e.g., 2-chloropyridine) under basic conditions. Key steps include:

- Solvent selection : Use polar aprotic solvents like DMF or DMSO to enhance nucleophilicity .

- Catalysis : Potassium carbonate or cesium fluoride improves reaction efficiency by deprotonating the phenolic oxygen .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, with HPLC monitoring purity (>95%) .

Basic: How can spectroscopic techniques (e.g., IR, NMR) resolve structural ambiguities in this compound?

- IR Spectroscopy : The nitro group (NO) shows asymmetric stretching at ~1520 cm and symmetric stretching at ~1340 cm. Pyridine ring vibrations appear at ~1600 cm .

- H NMR : Pyridine protons resonate as a multiplet at δ 7.2–8.5 ppm, while aromatic protons from the nitrophenoxy group appear as doublets (δ 7.5–8.0 ppm) .

- Contradiction resolution : Compare experimental data with computational predictions (DFT calculations) to validate assignments .

Advanced: What strategies minimize byproducts in the synthesis of this compound?

- Temperature control : Maintain reaction temperatures between 80–100°C to avoid decomposition of the nitro group .

- Protecting groups : Temporarily protect reactive sites (e.g., pyridine nitrogen) with Boc groups to prevent undesired substitutions .

- Byproduct analysis : Use LC-MS to identify side products (e.g., diaryl ethers) and adjust stoichiometry or catalysts accordingly .

Advanced: How do computational and experimental structural data align for this compound?

- X-ray crystallography : Refine crystal structures using SHELXL to determine bond lengths and angles (e.g., C–O bond: ~1.36 Å) .

- DFT simulations : Compare optimized geometries (e.g., dihedral angles between pyridine and nitrophenoxy groups) with experimental data. Discrepancies >5% may indicate crystal packing effects .

Safety: What protocols mitigate risks during handling of this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Avoid inhalation with fume hoods .

- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb spills using vermiculite .

- Waste disposal : Segregate nitro-containing waste for incineration to prevent environmental contamination .

Data Contradiction: How to resolve discrepancies in reported spectral data for nitroaromatic derivatives?

- Reference standards : Cross-validate using commercially available analogs (e.g., 2-nitrophenol) .

- Solvent effects : Account for deuterated solvent shifts in NMR (e.g., DMSO-d vs. CDCl) .

- Collaborative verification : Share raw data with independent labs to confirm peak assignments .

Applications: What role does this compound play in medicinal chemistry?

- Drug design : Acts as a scaffold for kinase inhibitors due to its planar aromatic structure and hydrogen-bonding capability .

- Biological probes : Functionalize the nitro group for photoaffinity labeling in target identification .

Crystallography: How does SHELX refine the crystal structure of nitroaromatic compounds?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (e.g., nitro groups) .

- Refinement cycles : Apply anisotropic displacement parameters and restraint dictionaries for disordered regions .

Environmental Impact: How to assess the ecotoxicity of this compound?

- Persistence testing : Conduct OECD 301 biodegradation assays; nitro groups often reduce degradation rates .

- Aquatic toxicity : Use Daphnia magna acute toxicity tests (EC values) to evaluate environmental risks .

Stereochemistry: What challenges arise in synthesizing enantiopure derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.